2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide
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Overview
Description
2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a benzothiazinone core, a cyclohexyl group, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide typically involves multiple steps, including the formation of the benzothiazinone core, the introduction of the cyclohexyl group, and the attachment of the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}-N-(3-methylbutyl)acetamide
- 2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}-N-(3-methylpropyl)acetamide
Uniqueness
2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide is unique due to its specific structural features, such as the combination of a benzothiazinone core with a cyclohexyl group and a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H42N4O4S2 |
---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
2-[6-[cyclohexyl(methyl)sulfamoyl]-3-oxo-1,4-benzothiazin-4-yl]-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C27H42N4O4S2/c1-20-14-21(2)17-30(16-20)13-7-12-28-26(32)18-31-24-15-23(10-11-25(24)36-19-27(31)33)37(34,35)29(3)22-8-5-4-6-9-22/h10-11,15,20-22H,4-9,12-14,16-19H2,1-3H3,(H,28,32) |
InChI Key |
GUAQDQMGDRBSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)CN2C(=O)CSC3=C2C=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
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